molecular formula C19H15F3N2OS B6500571 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 863512-83-8

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B6500571
CAS RN: 863512-83-8
M. Wt: 376.4 g/mol
InChI Key: QBTVTONFHSMAQU-UHFFFAOYSA-N
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Description

“N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide” is a compound with the molecular formula C18H16N2OS . It has a molecular weight of 308.4 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were prepared from two separate reactions steps to produce the primary amine 2-(2-phenyl-thiazol-4-yl)-ethylamine and benzoxazinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide” are not available in the literature, thiazole-containing compounds are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . The topological polar surface area is 70.2 Ų .

Future Directions

Thiazole-containing compounds have diverse biological activities and are present in numerous experimental drugs . Therefore, future research could focus on exploring the biological activities of “N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide” and its potential applications in drug development.

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions would depend on the exact structure and functional groups present in the compound.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects . The specific pathways and effects would depend on the exact structure and functional groups present in the compound.

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level . The specific effects would depend on the exact structure and functional groups present in the compound.

properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-4-7-14(11-15)17(25)23-10-9-16-12-26-18(24-16)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTVTONFHSMAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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